5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, two benzyl groups attached to the nitrogen atoms, and a carboxamide group at the 4-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions where benzyl halides react with the nitrogen atoms of the triazole ring.
Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, and the carboxamide group can be formed by reacting the triazole with an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Amines or dihydrotriazoles.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: Similar structure but lacks the benzyl groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a different arrangement of nitrogen atoms and functional groups.
Uniqueness:
- The presence of two benzyl groups attached to the nitrogen atoms of the triazole ring makes 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide unique. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
5-amino-N,1-dibenzyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMZFHMSLGJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340159 |
Source
|
Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-61-0 |
Source
|
Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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